2-Imino-1,2-dihydroquinolin-1-amine

Neuronal Nitric Oxide Synthase Enzyme Inhibition Quinoline Scaffold Comparison

Serves as a versatile medicinal chemistry starting scaffold for IMPDH2 inhibitor optimization (Ki=240 nM enzyme) and MAO-B selectivity screening (IC₅₀=15,400 nM, 6.5-fold over MAO-A). Distinct N-amino substituent enables rapid analog derivatization. Confirmed crystal structure supports precise co-crystallization studies. Recommended procurement for SAR exploration.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B12063878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imino-1,2-dihydroquinolin-1-amine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N)N2N
InChIInChI=1S/C9H9N3/c10-9-6-5-7-3-1-2-4-8(7)12(9)11/h1-6,10H,11H2
InChIKeyWDRONSIUETVCRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Imino-1,2-dihydroquinolin-1-amine – Core Chemical Profile and Procurement Context


2-Imino-1,2-dihydroquinolin-1-amine (CAS 123093-40-3) is an N-amino-2-iminoquinoline heterocycle with the molecular formula C₉H₉N₃ and a molecular weight of approximately 159.19 g/mol [1]. It belongs to the broader class of 2-imino-1,2-dihydroquinolines, a scaffold found in numerous biologically active molecules and synthetic intermediates [2]. The compound features an unusual N-amino substitution on the quinoline ring system, which distinguishes it from more common 2-aminoquinolines and imparts unique tautomeric and reactivity properties [1].

Why 2-Imino-1,2-dihydroquinolin-1-amine Cannot Be Interchanged with Common Quinoline Analogs


The N-amino substituent at the 1-position of 2-imino-1,2-dihydroquinolin-1-amine fundamentally alters its electronic properties and reactivity profile compared to 2-aminoquinolines or unsubstituted 2-imino-1,2-dihydroquinolines. This structural feature restricts tautomerization pathways under acidic and basic conditions and introduces distinct nucleophilic character at the exocyclic N-amino nitrogen . Furthermore, the compound exhibits a markedly different biological target profile relative to in-class comparators: while 7-substituted 2-aminoquinolines achieve nanomolar potency and high isoform selectivity against neuronal nitric oxide synthase (nNOS) [1], the N-amino-2-iminoquinoline scaffold shows only weak affinity for nNOS (Ki = 12,500 nM) [2] but demonstrates measurable activity against entirely distinct targets including inosine monophosphate dehydrogenase 2 (IMPDH2) and monoamine oxidase B (MAO-B) [2][3]. Substitution without experimental validation therefore introduces high risk of both synthetic and biological failure.

Quantitative Differentiation Evidence: 2-Imino-1,2-dihydroquinolin-1-amine vs. Structural Comparators


N-Amino-2-iminoquinoline vs. 2-Aminoquinoline: Divergent nNOS Inhibition Potency

2-Imino-1,2-dihydroquinolin-1-amine exhibits only weak inhibition of nNOS with a Ki of 12,500 nM [1]. In stark contrast, 7-substituted 2-aminoquinoline derivatives achieve potent nNOS inhibition with nanomolar affinity and demonstrate up to 300-fold selectivity over endothelial NOS (eNOS) [2][3]. This quantitative divergence confirms that the N-amino-2-imino scaffold does not engage the nNOS active site with the same efficacy as the 2-aminoquinoline pharmacophore, establishing it as a distinct chemotype rather than a direct analog.

Neuronal Nitric Oxide Synthase Enzyme Inhibition Quinoline Scaffold Comparison

IMPDH2 Inhibition: 2-Imino-1,2-dihydroquinolin-1-amine vs. Mycophenolic Acid Reference

2-Imino-1,2-dihydroquinolin-1-amine inhibits inosine monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM toward the enzyme and Ki values of 430-440 nM toward the IMP and NAD substrates respectively [1]. While this affinity is substantially weaker than the clinical IMPDH inhibitor mycophenolic acid (Ki = ~10-30 nM), the compound represents one of the few reported 2-iminoquinoline-based IMPDH2 ligands. This moderate affinity provides a starting point for scaffold optimization, and the compound serves as a structurally distinct probe for IMPDH2 binding studies where a quinoline-based chemotype is desired.

Inosine Monophosphate Dehydrogenase IMPDH2 Inhibition Immunosuppression Target

MAO-B vs. MAO-A Isoform Selectivity Profile of 2-Imino-1,2-dihydroquinolin-1-amine

2-Imino-1,2-dihydroquinolin-1-amine demonstrates approximately 6.5-fold selectivity for MAO-B (IC₅₀ = 15,400 nM) over MAO-A (IC₅₀ = 100,000 nM) [1]. The absolute potency against MAO-B is weak (low micromolar range), and no comparative data exists for structurally related N-amino-2-iminoquinolines with different substitution patterns. The observed selectivity ratio should be interpreted as preliminary guidance for scaffold optimization rather than a validated differentiation claim.

Monoamine Oxidase MAO-B Selectivity Neurodegenerative Disease Target

Tautomeric Stability: 2-Imino-1,2-dihydroquinoline vs. 2-Aminoquinoline Isomers

The 2-imino-1,2-dihydroquinoline scaffold demonstrates stability to tautomerization under both acidic and basic conditions, as verified in synthetic characterization studies . This contrasts with related N-heteroaromatic amines and 2-aminoquinolines, which can undergo spontaneous imine-enamine or amino-imino tautomerization [1]. The N-amino substitution at the 1-position locks the compound into a single dominant tautomeric form [2], a property that ensures structural homogeneity and reproducibility in both chemical and biological assays.

Tautomerism Chemical Stability Structural Characterization

Crystal Structure Confirmation: N-Amino-2-iminoquinoline vs. 2-Aminoquinoline Scaffold Geometry

Single-crystal X-ray diffraction analysis confirms that the N-amino-2-iminoquinoline scaffold adopts a specific molecular geometry in the solid state, with the N-amino substituent occupying a defined orientation relative to the quinoline ring plane [1]. In a structurally related derivative, the existence of only one 2-imino-oxo tautomer out of five possible N-amino-imino/O-keto-hydroxy tautomers was observed, with a dihedral angle of 29.78° between the aromatic ring systems [2]. This unambiguous structural definition contrasts with 2-aminoquinolines, where crystal packing and hydrogen-bonding networks vary substantially depending on substitution patterns [3].

X-ray Crystallography Molecular Geometry Solid-State Characterization

Recommended Procurement and Application Scenarios for 2-Imino-1,2-dihydroquinolin-1-amine Based on Evidence


IMPDH2 Chemical Probe Development and Scaffold Optimization

Given its moderate IMPDH2 inhibition (Ki = 240 nM enzyme; Ki = 430-440 nM for IMP/NAD substrates) [1], 2-imino-1,2-dihydroquinolin-1-amine is best procured as a starting scaffold for medicinal chemistry optimization programs targeting IMPDH2. The compound offers a quinoline-based alternative to mycophenolic acid-derived inhibitors, with synthetic handles (N-amino and imino groups) that enable rapid derivatization. Procurement quantities suitable for analog synthesis and preliminary SAR exploration are recommended.

CNS Target Profiling Panels Requiring MAO-B Baseline Activity

The compound's weak but selective MAO-B inhibition (IC₅₀ = 15,400 nM) with 6.5-fold selectivity over MAO-A [1] makes it appropriate for inclusion in CNS target profiling panels where monoamine oxidase activity requires monitoring. It serves as a baseline comparator for evaluating new quinoline-based MAO inhibitors and as a reference compound for establishing assay windows in MAO-B/MAO-A selectivity screens.

Structural Biology: Crystallographic Studies of 2-Iminoquinoline Binding Modes

The unambiguous crystal structure and single dominant tautomeric form of the 2-imino-1,2-dihydroquinoline scaffold [1][2] make this compound particularly valuable for co-crystallization studies with IMPDH2, MAO-B, or other confirmed targets. The defined geometry reduces refinement ambiguity and enables precise mapping of ligand-protein interactions, facilitating rational design of improved analogs.

Synthetic Methodology Development and Catalytic System Validation

2-Imino-1,2-dihydroquinolines are accessible via copper-catalyzed three-component domino reactions using sulfonyl azides, terminal alkynes, and 2-acyl anilines [1][2]. The parent compound 2-imino-1,2-dihydroquinolin-1-amine serves as a reference standard for validating new catalytic systems, optimizing reaction conditions, and benchmarking yields in methodological studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Imino-1,2-dihydroquinolin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.